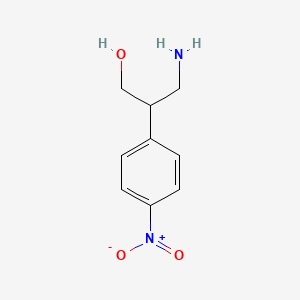

3-Amino-2-(4-nitrophenyl)propan-1-ol

Description

3-Amino-2-(4-nitrophenyl)propan-1-ol is a nitroaromatic amino alcohol with a molecular formula of C₉H₁₂N₂O₃ (based on structural analogs in and ). The compound features a propan-1-ol backbone substituted with an amino group (-NH₂) at position 3 and a 4-nitrophenyl group at position 2. The nitro group (-NO₂) on the phenyl ring confers electron-withdrawing properties, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

3-amino-2-(4-nitrophenyl)propan-1-ol |

InChI |

InChI=1S/C9H12N2O3/c10-5-8(6-12)7-1-3-9(4-2-7)11(13)14/h1-4,8,12H,5-6,10H2 |

InChI Key |

GJLXODGJRARKGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CN)CO)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves multi-step synthetic routes starting from appropriately substituted phenylalanine derivatives or nitrophenyl-containing epoxides. The key transformations include:

- Nitration of phenylalanine derivatives or aromatic precursors to introduce the 4-nitro group.

- Protection and deprotection of amino and carboxyl groups to control regioselectivity and chemoselectivity.

- Reduction of nitro groups to amino groups under mild conditions.

- Epoxide ring-opening reactions with amines to install the amino alcohol moiety.

These steps are often combined with selective protection strategies to isolate enantiomerically pure products.

Method 1: Nitration and Reduction of Phenylalanine Derivatives (Patent US5969179A)

This method involves the use of L- or D-phenylalanine derivatives as starting materials, which undergo nitration, protection, reduction, and deprotection steps to yield the target amino alcohol.

- Nitration: The phenylalanine derivative is nitrated at the para position of the phenyl ring using nitric acid in sulfuric acid medium at low temperatures (-10 to -20 °C) to form 4-nitrophenylalanine derivatives.

- Protection: The amino group is protected using standard protecting groups (e.g., carbamates or amides) to prevent side reactions.

- Reduction: The nitro group is reduced to an amino group using zinc and ammonium chloride in a methanol/water mixture or catalytic hydrogenation.

- Formylation and Reduction: The amine is formylated with formic acid and subsequently reduced using borane-methyl sulfide complex in tetrahydrofuran (THF) at temperatures below 25 °C.

- Isolation: The product is purified by phase separations, solvent extractions, and drying under reduced pressure.

Reaction conditions summary:

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Nitration | HNO3 in H2SO4 | -10 to -20 °C | Para-selective nitration |

| Amino protection | Standard protecting groups (e.g., Boc) | Room temperature | Protects amine functionality |

| Nitro reduction | Zn + NH4Cl in MeOH/H2O | Room temperature | Mild reductive conditions |

| Formylation | Formic acid | Room temperature | Prepares amine for further reduction |

| Reduction | Borane-methyl sulfide in THF | < 25 °C | Reduces formylamino to amino group |

| Purification | Extraction, drying under reduced pressure | 20-50 °C | Isolation of pure amino alcohol |

This method allows for the synthesis of enantiomerically pure this compound and related derivatives with good control over stereochemistry.

Method 2: Epoxide Ring-Opening of 2-(4-Nitrophenyl)oxirane with Anilines (Journal of Organic Chemistry, 2022)

An alternative approach involves the nucleophilic ring-opening of epoxides bearing a 4-nitrophenyl substituent by aromatic amines to yield amino alcohols.

- Preparation of 2-(4-nitrophenyl)oxirane (epoxide) via oxidation of allyl derivatives.

- Reaction of the epoxide with aniline or substituted anilines under microwave irradiation or conventional heating in ethanol.

- The nucleophilic amine attacks the less hindered carbon of the epoxide ring, opening it to form the amino alcohol.

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Epoxide formation | mCPBA oxidation of allylboronate | Room temperature | Moderate | Preparation of nitrophenyl epoxide |

| Ring-opening | Aniline in ethanol, microwave | 80-100 °C (microwave) | 47-64 | Moderate yields; selective ring-opening |

This method produces compounds such as 3-(4-nitrophenyl)-1-(phenylamino)propan-2-ol, which is structurally related to the target compound but differs in substitution pattern. Nonetheless, it demonstrates a valuable synthetic route for amino alcohols bearing nitrophenyl groups.

Method 3: Reduction of 2-(4-Nitrophenyl)propan-2-one to 2-(4-Nitrophenyl)propan-2-ol and Amino Derivatives (BenchChem Data)

Though this method focuses on a related compound, it provides insights into the reduction chemistry applicable to nitrophenyl-substituted propanol derivatives.

- Reduction of 2-(4-nitrophenyl)propan-2-one using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran or ethanol to yield the corresponding 2-(4-nitrophenyl)propan-2-ol.

- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas atmosphere can reduce the nitro group to an amino group, forming 2-(4-aminophenyl)propan-2-ol.

- Reaction conditions are mild and scalable for industrial synthesis.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Nitration and reduction of phenylalanine derivatives | L- or D-phenylalanine derivatives | Nitration, protection, reduction | Enantiomeric purity, well-established | Multi-step, requires protection |

| Epoxide ring-opening with anilines | 2-(4-Nitrophenyl)oxirane | Nucleophilic ring-opening | Direct amino alcohol formation, moderate yield | Requires epoxide synthesis, moderate yield |

| Reduction of nitrophenyl ketones | 2-(4-Nitrophenyl)propan-2-one | Reduction (carbonyl and nitro) | Mild conditions, scalable | Not direct synthesis of target compound |

Summary and Recommendations

- The most authoritative and stereoselective method for preparing this compound involves the nitration and reduction of phenylalanine derivatives , as detailed in patent US5969179A. This method allows for control over stereochemistry and functional group manipulation.

- The epoxide ring-opening method provides a more direct route to related amino alcohols but may require additional steps to achieve the exact substitution pattern and stereochemistry.

- Reduction methods of nitrophenyl ketones offer insight into functional group transformations relevant to this compound class but are less direct for the target molecule.

- Protection and deprotection strategies are critical in all approaches to avoid side reactions and ensure high purity of the amino alcohol product.

- Reaction conditions such as temperature control, solvent choice (e.g., THF, methanol, ethanol), and reductive agents (zinc/ammonium chloride, borane complexes, Pd/C hydrogenation) are pivotal for successful synthesis.

Chemical Reactions Analysis

3-Amino-2-(4-nitrophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-2-(4-nitrophenyl)propan-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-nitrophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and nitrophenyl groups can interact with enzymes and receptors, leading to various biochemical effects. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

a) Positional Isomer: (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol

- Molecular Formula : C₉H₁₂N₂O₃ (same as the target compound) .

- Key Differences: The amino and 4-nitrophenyl groups are swapped (amino at position 2, nitrophenyl at position 3). This positional isomerism significantly impacts physicochemical properties. For example, the (S)-enantiomer in has a CAS No. 89288-22-2 and a molecular weight of 212.20 g/mol (similar to the target compound). Stereochemistry may further affect biological activity and solubility.

b) Fluorinated Analog: 3-((4-Fluoro-2-nitrophenyl)amino)propanol

- Molecular Formula : C₉H₁₁FN₂O₃ .

- Key Differences: A fluorine atom replaces the nitro group at the phenyl ring’s para position. This compound has a molecular weight of 214.19 g/mol and a CAS No. 84145-69-7.

c) Diol Derivative: 2-Amino-1-(4-nitrophenyl)propane-1,3-diol

- Molecular Formula : C₉H₁₂N₂O₄ .

- Key Differences: An additional hydroxyl (-OH) group at position 1 increases polarity and hydrogen-bonding capacity. This derivative has a molecular weight of 212.20 g/mol and a CAS No. 2964-48-9.

Physicochemical Properties

*Molecular weight inferred from structural analogs.

Key Observations:

- The quinazolinone derivative () exhibits a higher melting point (224–225°C) due to its rigid heterocyclic core, contrasting with the more flexible amino alcohol analogs.

- Fluorinated analogs () show marginally higher molecular weights due to fluorine substitution.

Spectral Characterization

- IR Spectroscopy : The fingerprint region (500–1500 cm⁻¹) is critical for distinguishing structural isomers (). For example, propan-1-ol and propan-2-ol show significant differences in this region despite identical functional groups.

- NMR Data: The quinazolinone derivative () displays distinct ¹H NMR signals (δ 5.42 ppm for -NH₂, δ 8.26 ppm for aromatic protons), which could guide characterization of nitroaromatic amino alcohols.

Q & A

Q. Optimization Factors :

- Temperature : Lower temperatures (0–5°C) minimize side reactions during nitro group reduction.

- Catalysts : Pd/C or Raney Ni enhances hydrogenation efficiency .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve intermediate stability .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies aromatic protons (δ 7.5–8.2 ppm) and hydroxyl/amino groups (δ 1.5–3.5 ppm) .

- ¹³C NMR : Confirms nitrophenyl carbons (δ 120–150 ppm) and aliphatic backbone .

- IR Spectroscopy : Detects -NH₂ (3300–3500 cm⁻¹) and -NO₂ (1520, 1350 cm⁻¹) stretches .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in the crystal lattice .

Advanced: How does the para-nitro substituent influence the compound’s reactivity and biological interactions compared to meta- or ortho-substituted analogs?

Answer:

The para-nitro group exerts distinct effects:

| Substituent Position | Electronic Effects | Biological Impact |

|---|---|---|

| Para (4-nitrophenyl) | Strong electron-withdrawing, stabilizes intermediates in nucleophilic reactions | Enhances binding to enzymes (e.g., oxidoreductases) via dipole interactions |

| Meta (3-nitrophenyl) | Moderate electron withdrawal | Reduced receptor affinity due to steric hindrance |

| Ortho (2-nitrophenyl) | Steric hindrance dominates | Limited bioavailability due to poor solubility |

Methodological Insight : Comparative studies using isothermal titration calorimetry (ITC) and molecular docking can quantify substituent-dependent binding thermodynamics .

Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound?

Answer: Contradictions often arise from:

- Isomeric Purity : Ensure enantiomeric purity via chiral HPLC; racemic mixtures may show mixed activity .

- Assay Conditions : Standardize cell-based assays (e.g., pH, serum content) to minimize variability. Evidence shows pH 7.4 optimizes receptor binding .

- Metabolic Stability : Use hepatic microsome assays to account for species-specific metabolism differences .

Example : A study reporting conflicting IC₅₀ values for kinase inhibition could normalize data using a reference inhibitor (e.g., staurosporine) and control for ATP concentration .

Advanced: What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?

Answer:

- Kinetic Analysis : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive). The nitro group’s electron-withdrawing nature often correlates with competitive inhibition .

- Site-Directed Mutagenesis : Modify suspected enzyme binding residues (e.g., catalytic lysine) to confirm interaction sites .

- Computational Modeling : Density functional theory (DFT) predicts charge distribution in the nitrophenyl group, guiding hypothesis generation for mutagenesis .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Answer:

- Solubility : Moderately soluble in water (∼5 mg/mL at 25°C); enhanced by co-solvents (e.g., 10% DMSO) .

- Stability :

- pH Sensitivity : Stable at pH 6–8; degrades in strongly acidic/basic conditions via nitro group reduction or hydrolysis .

- Light Sensitivity : Nitro groups undergo photodegradation; store in amber vials at –20°C .

Advanced: How can structural modifications improve the compound’s pharmacokinetic properties without compromising activity?

Answer:

- Pro-drug Approaches : Esterify the hydroxyl group to enhance membrane permeability (e.g., acetyl or pivaloyl esters) .

- Halogenation : Replace nitro with trifluoromethyl (CF₃) to retain electron-withdrawing effects while improving metabolic stability .

- Amino Group Protection : Boc- or Fmoc-protected derivatives prevent premature metabolic deamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.